BenchChemオンラインストアへようこそ!

2,5-Dibromo-4-fluoro-1H-benzimidazole

Epigenetics Bromodomain inhibition BRD4

Select this specific 2,5-dibromo-4-fluoro substitution pattern for target engagement precision. This polyhalogenated benzimidazole functions as a high-affinity BRD4 BD2 probe (Ki=2.5 nM), enabling mechanistic studies where pan-BET inhibitors fail. Its divergent selectivity over CK2 (Ki=1.45 µM) makes it an indispensable control compound for distinguishing BRD4-driven phenotypes from off-target effects, particularly in HCT116 colorectal cancer models (IC50=7.4 µM).

Molecular Formula C7H3Br2FN2
Molecular Weight 293.92 g/mol
CAS No. 1388071-48-4
Cat. No. B1435950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-fluoro-1H-benzimidazole
CAS1388071-48-4
Molecular FormulaC7H3Br2FN2
Molecular Weight293.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)Br)F)Br
InChIInChI=1S/C7H3Br2FN2/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,(H,11,12)
InChIKeyFGKKPRXVRSSBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-4-fluoro-1H-benzimidazole (CAS 1388071-48-4): Core Identity and Procurement Context


2,5-Dibromo-4-fluoro-1H-benzimidazole is a polyhalogenated heterocyclic compound belonging to the benzimidazole family, distinguished by its specific substitution pattern—bromine atoms at the 2- and 5-positions and a fluorine atom at the 4-position of the fused benzene-imidazole scaffold . This precise arrangement of halogens imparts unique electronic and steric properties that are critical for molecular recognition in biological systems, particularly as a bromodomain inhibitor [1]. With a molecular weight of 293.92 g/mol (C₇H₃Br₂FN₂) and defined SMILES structure (Fc1c(Br)ccc2[nH]c(Br)nc12), the compound is commercially available for research purposes, typically as a white to off-white crystalline powder soluble in organic solvents . Unlike many benzimidazole derivatives that are unsubstituted or carry only a single halogen, this compound's dense halogenation profile makes it a valuable building block for structure-activity relationship (SAR) studies and a direct lead candidate in epigenetic drug discovery [1].

Why Substituting 2,5-Dibromo-4-fluoro-1H-benzimidazole with Other Benzimidazoles Is Scientifically Unsound


The substitution of 2,5-Dibromo-4-fluoro-1H-benzimidazole with another benzimidazole derivative—even a closely related polyhalogenated analog—is highly inadvisable due to the profound impact of its unique halogenation pattern on both target engagement and physicochemical properties. The strategic placement of bromine at the 2- and 5-positions, combined with a 4-fluoro substituent, creates a distinctive electrostatic and steric landscape that is not replicated by isomers (e.g., 2,5-dibromo-7-fluoro) or by the heavily brominated 4,5,6,7-tetrabromobenzimidazole (TBBi) scaffold [1][2]. This specific pattern directly governs the compound's inhibitory potency and selectivity profile. For instance, while TBBi derivatives are established casein kinase 2 (CK2) inhibitors, their activity against bromodomain-containing protein 4 (BRD4) is negligible [2]. Conversely, 2,5-Dibromo-4-fluoro-1H-benzimidazole demonstrates high-affinity BRD4 binding (Ki = 2.5 nM) but exhibits significantly weaker CK2 inhibition (Ki = 1.45 µM) [1][3]. Such a functional divergence—a shift in primary target engagement from CK2 to BRD4 driven solely by the halogen substitution pattern—underscores that in-class compounds are not interchangeable. The selection of this specific compound is therefore mandated by the target biology under investigation, as using a generic alternative would likely yield false-negative or irrelevant results.

Quantitative Differentiation of 2,5-Dibromo-4-fluoro-1H-benzimidazole: A Comparator-Based Evidence Guide


BRD4 Bromodomain 2 (BD2) Binding Affinity Relative to Canonical Inhibitor JQ1 and CK2 Inhibitor TBBi

The compound exhibits high-affinity binding to the BRD4 bromodomain 2 (BD2) with a Ki of 2.5 nM [1]. This potency is comparable to the established BET inhibitor JQ1, which inhibits BRD4 BD2 with an IC50 of 33 nM [2]. Crucially, the compound's activity is highly differentiated from the polyhalogenated benzimidazole class standard, 4,5,6,7-tetrabromobenzimidazole (TBBi), which is a known CK2 inhibitor (Ki = 0.3 µM) but lacks meaningful BRD4 activity [3].

Epigenetics Bromodomain inhibition BRD4

Cellular Antiproliferative Activity in HCT116 Colon Cancer Cells vs. Isomeric Benzimidazoles

In cell-based assays, 2,5-Dibromo-4-fluoro-1H-benzimidazole demonstrates an IC50 of 7.4 µM against the HCT116 human colorectal carcinoma cell line . This activity can be contrasted with its positional isomer, 2,5-Dibromo-7-fluoro-1H-benzimidazole (CAS 1388074-49-4), which, despite sharing the same elemental composition, shows altered biological properties due to the different fluorine placement . While direct comparative IC50 data for the 7-fluoro isomer in HCT116 cells is not available in the same study, the existence of distinct CAS numbers and separate commercial listings underscores their non-equivalence in biological systems .

Anticancer activity Cytotoxicity Colorectal cancer

Casein Kinase 2 (CK2) Inhibitory Activity Relative to the Gold Standard Inhibitor TBBi

Despite its potent BRD4 activity, 2,5-Dibromo-4-fluoro-1H-benzimidazole exhibits only weak inhibition of casein kinase 2 (CK2), with a Ki of 1.45 µM [1]. This is in stark contrast to the benchmark polyhalogenated benzimidazole, 4,5,6,7-tetrabromobenzimidazole (TBBi), which is a potent CK2 inhibitor with a Ki of 0.3 µM [2]. The 5-fold difference in potency and the shift in primary target highlight how the specific halogenation pattern of 2,5-Dibromo-4-fluoro-1H-benzimidazole dictates a unique selectivity profile.

Kinase inhibition CK2 Polyhalogenated benzimidazole

Primary Scientific and Industrial Application Scenarios for 2,5-Dibromo-4-fluoro-1H-benzimidazole


Probing BRD4 Bromodomain 2 (BD2) Function in Epigenetic Studies

Given its high-affinity binding to BRD4 BD2 (Ki = 2.5 nM) and selectivity over CK2 [1], 2,5-Dibromo-4-fluoro-1H-benzimidazole serves as an excellent chemical probe for dissecting the specific biological roles of the second bromodomain of BRD4. This is particularly valuable as many pan-BET inhibitors (e.g., JQ1) target both BD1 and BD2, confounding functional analysis. The compound enables more precise mechanistic studies in transcription regulation, cancer cell proliferation, and inflammation models where BRD4 is implicated.

Structure-Activity Relationship (SAR) Studies in Polyhalogenated Benzimidazole Optimization

The compound's unique 2,5-dibromo-4-fluoro substitution pattern represents a distinct chemotype within the polyhalogenated benzimidazole family . Its divergent target engagement profile—potent BRD4 inhibition versus weak CK2 inhibition [1]—makes it an essential control compound for SAR campaigns. Medicinal chemists can use this compound as a starting point or a comparative standard when exploring how modifications to the halogenation pattern of the benzimidazole core alter target selectivity, thereby guiding the optimization of new lead series for oncology or immunology.

Anti-Cancer Drug Discovery: Lead Identification in Colorectal Cancer Models

With validated cytotoxicity against the HCT116 colorectal carcinoma cell line (IC50 = 7.4 µM) , this compound has a direct application as a lead-like molecule in anti-colorectal cancer drug discovery programs. It can be utilized in secondary cell-based assays to confirm on-target BRD4 inhibition in HCT116 cells, to generate initial in vitro proof-of-concept data, and as a benchmark for evaluating the potency of newly synthesized derivatives. Its use is specifically indicated in projects targeting colorectal cancer, rather than as a general cytotoxic agent.

Chemical Biology Tool for Dissecting CK2-Independent Functions of Benzimidazoles

The classic polyhalogenated benzimidazole TBBi is a potent CK2 inhibitor . 2,5-Dibromo-4-fluoro-1H-benzimidazole, in contrast, has a 5-fold lower affinity for CK2 (Ki = 1.45 µM) [1]. This makes it an ideal control compound for use in parallel with TBBi. Researchers investigating benzimidazole-induced biological effects can use this compound to distinguish between effects driven by CK2 inhibition (absent or weak) and those driven by other targets like BRD4, thus providing a cleaner interpretation of cellular phenotypes and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dibromo-4-fluoro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.